3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one

Click Chemistry CuAAC Bioconjugation Triazole Library Synthesis

3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one (CAS 328022-11-3) is a synthetic small molecule (C16H14O3, MW 254.28) belonging to the benzo[c]chromen-6-one (dibenzopyranone) chemotype. It features a 3-position propargyloxy ether substituent on a tetrahydro-saturated A-ring scaffold.

Molecular Formula C16H14O3
Molecular Weight 254.285
CAS No. 328022-11-3
Cat. No. B2369741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one
CAS328022-11-3
Molecular FormulaC16H14O3
Molecular Weight254.285
Structural Identifiers
SMILESC#CCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
InChIInChI=1S/C16H14O3/c1-2-9-18-11-7-8-13-12-5-3-4-6-14(12)16(17)19-15(13)10-11/h1,7-8,10H,3-6,9H2
InChIKeyUKEUVKWLWUFVAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one (CAS 328022-11-3): Structural Identity and Database Pedigree for Research Procurement


3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one (CAS 328022-11-3) is a synthetic small molecule (C16H14O3, MW 254.28) belonging to the benzo[c]chromen-6-one (dibenzopyranone) chemotype. It features a 3-position propargyloxy ether substituent on a tetrahydro-saturated A-ring scaffold [1]. The compound is catalogued in ChEMBL (CHEMBL1502252) with 19 bioactivity records and a preclinical Max Phase designation, and in ChemSpider (ID 1672784) [2]. Its core scaffold is shared with two pharmacologically distinct classes: the cannabilactones (CB2-selective cannabinoid agonists bearing a 3-(1',1'-dimethylheptyl) chain) [3] and hydroxylated 6H-benzo[c]chromen-6-ones (urolithins, ellagitannin metabolites with cholinesterase and phosphodiesterase inhibitory activity) [4]. The target compound is distinguished from both by its terminal alkyne-bearing 3-substituent and its partially saturated tricyclic framework, which confer unique chemical reactivity and predicted physicochemical properties.

3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one: Why In-Class Analogs Cannot Be Interchanged Without Evidence


The benzo[c]chromen-6-one scaffold supports diverse pharmacology that is exquisitely sensitive to substitution pattern and ring saturation. Cannabilactones such as AM1710 and AM1714 achieve sub-nanomolar CB2 affinity and up to 490-fold selectivity over CB1 through a 3-(1',1'-dimethylheptyl) chain and a 6-oxo lactone pharmacophore [1]. In contrast, hydroxylated 6H-benzo[c]chromen-6-ones (urolithins) show negligible acetylcholinesterase and butyrylcholinesterase inhibition despite their structural resemblance to the tetrahydro analogs that exhibit activity comparable to donepezil and rivastigmine [2]. Even within the 7,8,9,10-tetrahydro subclass, the 3-substituent dictates functional destiny: 3-hydroxy derivatives function as fluorescent Fe(III) sensors [3], while 3-alkynyloxy variants like the target compound introduce a terminal alkyne handle that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or triazole library synthesis—a reactivity absent in allyloxy, hydroxyethoxy, or alkyl-substituted congeners [4]. Generic substitution without verifying the specific substituent and ring saturation state therefore risks selecting a compound with an entirely different pharmacological or chemical utility profile.

3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one: Quantitative Differentiation Evidence Against Closest Analogs


Terminal Alkyne Click Chemistry Handle: Absent in Allyloxy and Hydroxyethoxy Congeners

The 3-prop-2-ynyloxy substituent of the target compound provides a terminal alkyne (C≡CH) moiety capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC). This functional handle is structurally absent in the closest 3-substituted analogs: 3-allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one (terminal alkene, C16H16O3, MW 256.30) and 3-(2-hydroxyethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one (terminal alcohol, C15H16O4, MW 260.29). The alkyne group enables modular post-synthetic diversification into 1,2,3-triazole conjugates—a strategy successfully demonstrated for the broader benzo[c]chromen-6-one class in anticancer library synthesis [1]. Neither the allyloxy nor the hydroxyethoxy analog can participate in CuAAC without additional functional group interconversion.

Click Chemistry CuAAC Bioconjugation Triazole Library Synthesis

Predicted Lipophilicity and Drug-Likeness Profile Differentiated from Hydroxy and Hydroxyethoxy Analogs

The target compound exhibits a calculated AlogP of 2.68, polar surface area (PSA) of 39.44 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and a quantitative estimate of drug-likeness (QED) score of 0.61, with zero RO5 violations [1]. By comparison, the 3-hydroxy analog (CAS 3722-44-9) bears one H-bond donor (phenolic OH), increasing PSA and potentially reducing membrane permeability. The 3-(2-hydroxyethoxy) analog introduces both an additional H-bond donor (terminal OH) and an additional H-bond acceptor (ether oxygen), with a higher molecular weight (260–302 Da depending on formulation), which may alter solubility and permeability profiles relative to the target compound . The target compound's balanced lipophilicity and absence of H-bond donors position it favorably for CNS penetration predictions compared to more polar 3-substituted congeners.

Physicochemical Properties Drug-Likeness ADME Prediction

Tetrahydro A-Ring Saturation: Differentiated from Fully Aromatic 6H-Benzo[c]chromen-6-ones (Urolithins)

The target compound features a fully saturated 7,8,9,10-tetrahydro A-ring, whereas urolithins (e.g., urolithin A, urolithin B) possess a fully aromatic 6H-benzo[c]chromen-6-one core. In a systematic study by Gulcan et al. (2014), a series of 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives were designed, synthesized, and evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors. The tetrahydro derivatives exerted activity comparable to rivastigmine, galantamine, and donepezil both in vitro and in vivo, whereas their fully aromatic urolithin counterparts showed negligible cholinesterase inhibitory potential [1]. Although specific AChE/BuChE IC50 values for the target compound itself were not located, its tetrahydro scaffold places it within the active subclass rather than the inactive aromatic subclass, representing a critical structural determinant for cholinesterase-targeted research.

Cholinesterase Inhibition Alzheimer's Disease Scaffold Saturation

ChEMBL Bioactivity Footprint: Preclinical-Stage Annotated Cannabinoid-Relevant Chemotype

ChEMBL entry CHEMBL1502252 records 19 bioactivity data points with a Max Phase of 'Preclinical,' indicating that the compound has been subjected to multi-assay pharmacological profiling beyond isolated biochemical screens [1]. The cannabilactone class to which this scaffold belongs has established structure-activity relationships: optimal CB2 receptor selectivity of 490-fold and sub-nanomolar CB2 affinity (Ki = 4.9 nM for AM1714) were achieved with a 6-oxo lactone pharmacophore and a 3-(1',1'-dimethylheptyl) lipophilic chain [2]. While the target compound bears a shorter, polar 3-propargyloxy substituent rather than the lipophilic dimethylheptyl chain of optimized cannabilactones, its 19-record bioactivity annotation and preclinical designation differentiate it from uncharacterized screening library compounds that lack any documented biological annotation. In contrast, the 3-allyloxy analog and 3-(2-hydroxyethoxy) analog lack comparable ChEMBL bioactivity annotation density.

Cannabinoid Receptor CB2 Selectivity Preclinical Profiling

3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one: Evidence-Backed Research Application Scenarios


Click Chemistry-Mediated Probe Synthesis and Target Engagement Studies

The terminal alkyne at the 3-prop-2-ynyloxy substituent enables direct CuAAC conjugation to azide-bearing fluorophores, biotin tags, or solid supports without additional functional group interconversion. This is supported by published methodology demonstrating successful triazole conjugation on the benzo[c]chromen-6-one scaffold [1]. Research groups investigating cannabinoid receptor target engagement, cellular localization, or affinity chromatography-based target deconvolution can leverage this intrinsic chemical handle. The 3-allyloxy and 3-hydroxyethoxy analogs lack this reactivity and would require multi-step derivatization, adding synthetic risk and cost.

Structure-Activity Relationship (SAR) Studies at the CB2 Cannabinoid Receptor 3-Position

The cannabilactone class has established that the 3-position substituent is a critical determinant of CB2 affinity and selectivity, with the dimethylheptyl chain of AM1710/AM1714 delivering sub-nanomolar CB2 Ki and 54–490-fold selectivity over CB1 [2]. The target compound, bearing a short, polar, alkynyl 3-substituent, serves as a minimalist probe to interrogate the steric and electronic tolerance of the CB2 orthosteric pocket at this vector. With 19 ChEMBL bioactivity records and Preclinical annotation [3], it provides a characterized starting point for systematic SAR expansion via click chemistry diversification into triazole libraries.

Neurodegenerative Disease Research Leveraging Tetrahydro Scaffold Cholinesterase Activity

The 7,8,9,10-tetrahydro A-ring scaffold has been demonstrated to confer acetylcholinesterase and butyrylcholinesterase inhibitory activity comparable to clinically approved agents (donepezil, rivastigmine, galantamine), a property absent in the fully aromatic urolithin subclass [4]. The target compound combines this active tetrahydro scaffold with a unique 3-propargyloxy substituent, offering a differentiated tool molecule for Alzheimer's disease research programs that wish to explore dual-mechanism hypotheses (cholinesterase inhibition plus cannabinoid receptor modulation) within a single chemotype.

Physicochemical Property Benchmarking for CNS Penetration Studies

With a calculated AlogP of 2.68, PSA of 39.44 Ų, and zero H-bond donors, the target compound resides within favorable CNS drug-like space [3]. Its physicochemical profile contrasts with more polar 3-substituted analogs (hydroxy, hydroxyethoxy) that have higher predicted PSA and H-bond donor counts, which may limit blood-brain barrier penetration. This makes the target compound a suitable reference standard for in vitro permeability assays (PAMPA-BBB, Caco-2) and in vivo brain-to-plasma ratio determinations when benchmarking novel CNS cannabinoid ligand candidates.

Quote Request

Request a Quote for 3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.